molecular formula C12H18O4 B12662174 Butyl 2-hydroxy-5-methyl-4-oxohepta-2,5-dienoate CAS No. 85237-84-9

Butyl 2-hydroxy-5-methyl-4-oxohepta-2,5-dienoate

Cat. No.: B12662174
CAS No.: 85237-84-9
M. Wt: 226.27 g/mol
InChI Key: YSXMRHFZGXXVST-SXIMUEDZSA-N
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Description

Butyl 2-hydroxy-5-methyl-4-oxohepta-2,5-dienoate is an organic compound with the molecular formula C12H18O4. It is characterized by the presence of multiple functional groups, including an ester, a ketone, and a hydroxyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-hydroxy-5-methyl-4-oxohepta-2,5-dienoate typically involves the esterification of 2-hydroxy-5-methyl-4-oxohepta-2,5-dienoic acid with butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Butyl 2-hydroxy-5-methyl-4-oxohepta-2,5-dienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyl 2-hydroxy-5-methyl-4-oxohepta-2,5-dienoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl 2-hydroxy-5-methyl-4-oxohepta-2,5-dienoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Butyl 2-hydroxy-4-oxoheptanoate: Similar structure but lacks the conjugated diene system.

    Butyl 2-hydroxy-5-methyl-4-oxohexanoate: Similar structure but with a shorter carbon chain.

    Butyl 2-hydroxy-5-methyl-4-oxooctanoate: Similar structure but with a longer carbon chain.

Uniqueness

Butyl 2-hydroxy-5-methyl-4-oxohepta-2,5-dienoate is unique due to its conjugated diene system, which imparts distinct chemical reactivity and potential biological activity. This feature differentiates it from other similar compounds and makes it a valuable compound for research and industrial applications .

Properties

CAS No.

85237-84-9

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

butyl (3Z,5E)-4-hydroxy-5-methyl-2-oxohepta-3,5-dienoate

InChI

InChI=1S/C12H18O4/c1-4-6-7-16-12(15)11(14)8-10(13)9(3)5-2/h5,8,13H,4,6-7H2,1-3H3/b9-5+,10-8-

InChI Key

YSXMRHFZGXXVST-SXIMUEDZSA-N

Isomeric SMILES

CCCCOC(=O)C(=O)/C=C(/C(=C/C)/C)\O

Canonical SMILES

CCCCOC(=O)C(=O)C=C(C(=CC)C)O

Origin of Product

United States

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